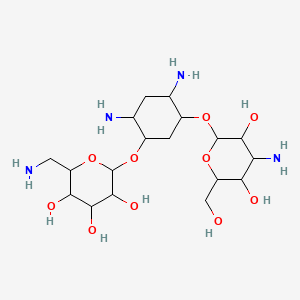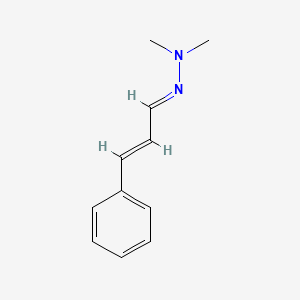
2-Hydroxygentamicin C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxygentamicin C2 is an antibiotic belonging to the gentamicin group, produced by the fermentation of Micromonospora purpurea. It exhibits activity against both gram-positive and gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. The compound is characterized by its molecular formula C20H41N5O8 and a molecular weight of 479.57 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxygentamicin C2 is synthesized through the fermentation of Micromonospora purpurea in the presence of deoxystreptamine and 2,3,6/3,5-pentahydroxycyclohexanone. The process involves mutational biosynthesis, where mutants of Micromonospora purpurea are used to produce the gentamicin complex only when specific precursors are added to the fermentation medium .
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process, with careful control of the fermentation conditions to optimize yield and purity. The fermentation medium typically includes glucose, soluble starch, yeast extract, and other nutrients to support the growth of Micromonospora purpurea .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxygentamicin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial activity or reduced toxicity.
Aplicaciones Científicas De Investigación
2-Hydroxygentamicin C2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of aminoglycoside antibiotics.
Biology: Researchers utilize it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of fermentation processes
Mecanismo De Acción
2-Hydroxygentamicin C2 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding leads to the promotion of mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and preventing the synthesis of essential proteins .
Comparación Con Compuestos Similares
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin C2b
- Tobramycin
- Netilmicin
Comparison: 2-Hydroxygentamicin C2 is unique among its counterparts due to its specific hydroxylation pattern, which enhances its activity against certain gentamicin-resistant strains . Compared to other gentamicin components, this compound exhibits a broader spectrum of antibacterial activity and greater efficacy against resistant bacteria . Additionally, it has been found to have lower nephrotoxicity compared to some other gentamicin components .
Propiedades
Número CAS |
60768-15-2 |
|---|---|
Fórmula molecular |
C20H41N5O8 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2-[2,4-diamino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-7(21)9-5-4-8(22)18(31-9)32-15-10(23)12(26)11(24)16(13(15)27)33-19-14(28)17(25-3)20(2,29)6-30-19/h7-19,25-29H,4-6,21-24H2,1-3H3 |
Clave InChI |
NOLNTDUUBSKKFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)

![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)

![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)

